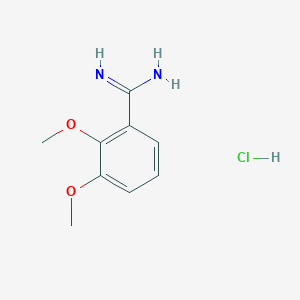

2,3-Dimethoxy-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCNNTIVPPDMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethoxybenzamidine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzamidine hydrochloride is a substituted benzamidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The benzamidine moiety is a well-established pharmacophore known for its ability to interact with a variety of biological targets, most notably serine proteases. The specific substitution pattern of two methoxy groups at the 2 and 3 positions of the phenyl ring can influence the compound's physicochemical properties, such as solubility and electronic distribution, thereby modulating its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-dimethoxybenzamidine hydrochloride, offering insights for its utilization in research and drug discovery endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 2,3-dimethoxybenzamidine hydrochloride is crucial for its effective handling, characterization, and application in experimental settings. While comprehensive experimental data for this specific compound is not abundantly available in public literature, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 216.67 g/mol | Calculated |

| Appearance | Off-white to light brown solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from hydrochloride salt nature |

| Melting Point | Not available in literature | - |

Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride

The most established and logical synthetic route to 2,3-dimethoxybenzamidine hydrochloride proceeds through a two-step sequence starting from the commercially available 2,3-dimethoxybenzonitrile. This process involves the classical Pinner reaction to form the corresponding imidate, followed by ammonolysis to yield the target benzamidine, which is then isolated as its hydrochloride salt.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for 2,3-Dimethoxybenzamidine Hydrochloride.

Step-by-Step Experimental Protocol

PART 1: Synthesis of the Imidate Intermediate (Pinner Reaction)

The Pinner reaction is a classic method for converting nitriles into imidates using an alcohol and a strong acid, typically anhydrous hydrogen chloride gas.[1] The anhydrous conditions are critical to prevent the hydrolysis of the resulting imidate to an ester.

-

Preparation of Reagents and Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous ethanol should be used as the solvent.

-

Reaction Setup: Dissolve 2,3-dimethoxybenzonitrile in a suitable volume of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Introduction of HCl Gas: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the temperature should be carefully monitored and maintained at 0-5 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by the precipitation of the imidate hydrochloride salt. Continue bubbling HCl gas until the starting nitrile is consumed, which can be checked by thin-layer chromatography (TLC).

-

Isolation of the Imidate: Once the reaction is complete, the precipitated imidate hydrochloride can be collected by filtration under an inert atmosphere. The solid should be washed with cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid. The product should be dried under vacuum.

PART 2: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride from the Imidate

The isolated imidate hydrochloride is then converted to the corresponding benzamidine hydrochloride by reaction with ammonia.

-

Reaction Setup: Suspend the dried imidate hydrochloride in a fresh portion of anhydrous ethanol in a clean, dry round-bottom flask.

-

Ammonolysis: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with stirring. Alternatively, a solution of ammonia in ethanol can be used.

-

Reaction Completion: The reaction is typically allowed to warm to room temperature and stirred for several hours until the imidate is fully converted to the benzamidine. The progress can be monitored by TLC or LC-MS.

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude 2,3-dimethoxybenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

-

Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The specific splitting pattern will depend on the coupling constants between the adjacent protons.

-

Methoxy Protons: Two sharp singlets, each integrating to three protons, are expected for the two methoxy groups. These would likely appear in the region of δ 3.8-4.0 ppm.

-

Amidine Protons: The protons of the amidinium group (-C(NH₂)₂⁺) will likely appear as broad singlets due to quadrupole broadening and exchange with residual water. Their chemical shift can vary significantly depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing amidinium group. The carbons bearing the methoxy groups will be shifted downfield.

-

Amidinium Carbon: The carbon of the C=N₂H₄⁺ group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm.

-

Methoxy Carbons: Two signals for the methoxy carbons will be observed in the region of δ 55-65 ppm.

Expected Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amidinium group.

-

C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium ion.

-

C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the asymmetric and symmetric C-O stretching of the methoxy groups, respectively.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Development

The benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to act as a bioisostere for the guanidinium group of arginine. This allows benzamidine derivatives to competitively inhibit serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[2]

Serine Protease Inhibition

Serine proteases play crucial roles in processes such as blood coagulation, fibrinolysis, inflammation, and cancer progression.[3] The positively charged amidinium group of benzamidine derivatives can form strong ionic interactions with the negatively charged aspartate residue present in the S1 pocket of many serine proteases, leading to competitive inhibition.[2]

Caption: Mechanism of serine protease inhibition by benzamidine derivatives.

The 2,3-dimethoxy substitution pattern on the phenyl ring of 2,3-dimethoxybenzamidine hydrochloride can influence its binding affinity and selectivity for different serine proteases. The methoxy groups can engage in additional hydrogen bonding or van der Waals interactions within the enzyme's active site, potentially enhancing potency and modulating the selectivity profile.

Potential Therapeutic Areas

Given the role of serine proteases in various diseases, 2,3-dimethoxybenzamidine hydrochloride and its derivatives could be investigated as potential therapeutic agents in areas such as:

-

Thrombosis: Inhibition of coagulation factors like thrombin and Factor Xa.[3]

-

Inflammation: Modulation of proteases involved in the inflammatory cascade.

-

Oncology: Targeting proteases that play a role in tumor growth, invasion, and metastasis.

Further research is required to elucidate the specific serine protease targets of 2,3-dimethoxybenzamidine hydrochloride and to evaluate its efficacy and safety in relevant disease models.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2,3-dimethoxybenzamidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,3-Dimethoxybenzamidine hydrochloride is a valuable building block for the synthesis of potential therapeutic agents, particularly serine protease inhibitors. Its synthesis via the Pinner reaction from 2,3-dimethoxybenzonitrile is a feasible and well-established chemical transformation. While specific experimental data for this compound is limited, its chemical properties and biological activity can be reasonably inferred from its structure and the extensive literature on related benzamidine derivatives. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this interesting molecule in the pursuit of novel drug candidates.

References

-

Synthesis and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules. 2022 Feb 7;27(3):1095. [Link]

-

Walsmann P. Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. 1977;36(11-12):1931-7. [Link]

- Google Patents. Method for preparing 3,3'-dimethoxybenzidine hydrochloride.

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

- Google Patents.

-

Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

- Google Patents.

-

PubMed Central. Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. [Link]

-

ResearchGate. IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

-

PubMed. Inhibition of four human serine proteases by substituted benzamidines. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Table of Contents: NMR SPECTRA. [Link]

- Google Patents.

-

PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride.

-

PubMed. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. [Link]

-

MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

-

MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0221637). [Link]

-

ResearchGate. (PDF) A Lewis acid-promoted Pinner reaction. [Link]

-

ResearchGate. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. [Link]

-

PubMed Central. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. [Link]

-

Organic Syntheses. Benzonitrile, 2,6-dimethoxy-. [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-benzamidine hydrochloride, a crucial building block and active molecule in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications, particularly as a serine protease inhibitor, grounded in authoritative scientific literature.

Core Characteristics of this compound

This compound is the hydrochloride salt of 2,3-dimethoxy-benzamidine. The presence of the electron-donating methoxy groups at the 2 and 3 positions of the phenyl ring significantly influences its electronic properties and, consequently, its binding affinity and reactivity in biological systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, from designing reaction conditions to interpreting biological data. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.67 g/mol | Calculated |

| CAS Number | 1170449-53-2 | |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and lower alcohols | General knowledge |

Note: The molecular weight is calculated based on the molecular formula. The free base, 2,3-Dimethoxy-benzamidine (CAS: 144650-01-1), has a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.17 g/mol .[1]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted benzamidines is a well-established area of organic chemistry. The Pinner reaction, which proceeds via the formation of an imidate from a nitrile, is a classic and reliable method.[2] This protocol outlines a robust pathway starting from the commercially available 2,3-dimethoxybenzaldehyde.

Synthesis Workflow Diagram

Caption: Synthesis pathway from 2,3-dimethoxybenzaldehyde to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde Oxime

-

To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the oxime, which can often be used in the next step without further purification.

Causality: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction to completion.

Step 2: Dehydration to 2,3-Dimethoxybenzonitrile

-

Reflux the 2,3-dimethoxybenzaldehyde oxime (1.0 eq) in acetic anhydride (3-5 volumes) for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude nitrile can be purified by column chromatography or recrystallization.

Causality: Acetic anhydride is a powerful dehydrating agent that facilitates the elimination of a water molecule from the oxime to form the nitrile.

Step 3: Pinner Reaction to form Ethyl 2,3-dimethoxybenzimidate Hydrochloride

-

Dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol (1.1 eq).

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

-

Seal the reaction vessel and allow it to stand at 0-4°C for 12-24 hours.

-

The imidate hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Causality: The anhydrous and acidic conditions are crucial for the Pinner reaction. HCl protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by ethanol to form the imidate.

Step 4: Ammonolysis to this compound

-

Suspend the ethyl 2,3-dimethoxybenzimidate hydrochloride (1.0 eq) in a saturated solution of anhydrous ammonia in ethanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

The resulting solid is this compound. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Causality: Ammonia displaces the ethoxy group from the imidate in a nucleophilic substitution reaction to form the more stable amidine.

Applications in Drug Discovery and Development

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1] The amidine group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.

Mechanism of Action as a Serine Protease Inhibitor

The inhibitory activity of benzamidine derivatives stems from the positively charged amidinium group, which forms strong electrostatic interactions and hydrogen bonds with the carboxylate side chain of the conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of serine proteases.

Caption: Interaction of 2,3-Dimethoxy-benzamidine with a serine protease S1 pocket.

The 2,3-dimethoxy-phenyl moiety can engage in further hydrophobic and van der Waals interactions with the surrounding residues of the S1 pocket, potentially conferring enhanced affinity and selectivity compared to unsubstituted benzamidine. The specific substitution pattern can be fine-tuned to optimize interactions with different serine proteases.[1]

Role in Protease Inhibition Assays and Protein Purification

Due to its inhibitory properties, this compound can be a valuable tool in:

-

Protease Inhibition Screening: It can serve as a reference compound or a starting point for the development of more potent and selective inhibitors.[3]

-

Protein Purification: In lysis buffers, benzamidine derivatives are commonly used at concentrations of 0.5-4.0 mM to prevent the degradation of target proteins by endogenous serine proteases.[3]

-

Affinity Chromatography: Immobilized p-aminobenzamidine is used for the purification of trypsin-like serine proteases.[4][5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet for this compound is not widely available, data from related benzamidine hydrochlorides indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[6] The precursor, 2,3-dimethoxybenzaldehyde, is also classified as a skin, eye, and respiratory irritant.[7]

Recommended Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. Its role as a serine protease inhibitor, coupled with its synthetic accessibility, makes it a powerful tool for studying enzyme mechanisms and as a scaffold for the development of novel therapeutics. The protocols and information provided in this guide are intended to empower researchers to confidently and safely utilize this compound in their work.

References

-

Chem-Impex. 2,3-Dimethoxy-benzamidine. [Link]

-

PubChem. 2-(2,3-Dimethoxybenzyl)guanidine Hydrochloride. [Link]

-

Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1651. [Link]

-

ResearchGate. Comparison of methods for benzamide synthesis from benzonitrile. [Link]

- Google Patents.

-

ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? [Link]

-

PubChem. 2,3-Dimethoxybenzaldehyde. [Link]

-

FENHE CHEMICAL CO.,LIMITED. 2,3,4-Trimethoxybenzaldehyde. [Link]

-

Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]

-

G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

-

PubChem. 2,4-Dimethoxy-benzamidine. [Link]

-

PMC. A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. [Link]

-

PubChem. Dianisidine. [Link]

-

YouTube. Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]

-

PubChem. Benzamide, N-(2-(diethylamino)ethyl)-4-(dimethylamino)-2-methoxy-5-nitro-, monohydrochloride. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 5. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]

- 6. dsc.duq.edu [dsc.duq.edu]

- 7. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. The document details the compound's chemical structure, physical properties, and outlines a scientifically grounded synthesis protocol. Furthermore, it explores the compound's established role as a serine protease inhibitor, presenting its potential mechanism of action and relevance in drug discovery. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and developers working with benzamidine derivatives and those exploring novel enzyme inhibitors.

Introduction

Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of trypsin-like serine proteases.[1][2] This inhibitory activity has made them invaluable tools in biochemistry and drug discovery for preventing proteolysis and for studying the function of these critical enzymes.[3] The benzamidine moiety serves as a scaffold in various pharmaceuticals, including the anticoagulant dabigatran.[2]

This compound, the subject of this guide, is a specific derivative featuring two methoxy groups on the benzene ring. These substitutions are known to enhance solubility and can modulate the compound's reactivity and biological activity.[4] It is primarily utilized as a crucial intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors and other targeted therapeutics.[4] This guide will provide an in-depth exploration of its chemical characteristics, a detailed synthesis pathway, and a discussion of its potential applications, with a focus on its role as a serine protease inhibitor.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with an amidinium group and two adjacent methoxy groups. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for 2,3-Dimethoxy-benzamidine and its hydrochloride salt is provided in the table below.

| Property | 2,3-Dimethoxy-benzamidine | This compound | Reference |

| CAS Number | 144650-01-1 | 1170449-53-2 | [5][6] |

| Molecular Formula | C₉H₁₂N₂O₂ | C₉H₁₃ClN₂O₂ | [5][6] |

| Molecular Weight | 180.21 g/mol | 216.67 g/mol | [5][6] |

| Appearance | Grey solid | Not specified (typically a white to off-white solid) | [5] |

| Purity | ≥ 95% (HPLC) | Not specified | [5] |

| Storage Conditions | 0-8°C | Not specified (cool, dry place recommended) | [5] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step process starting from 2,3-dimethoxybenzoic acid. The key intermediate in this pathway is 2,3-dimethoxybenzonitrile. The final conversion of the nitrile to the amidine hydrochloride is typically accomplished via the Pinner reaction.

Synthesis Pathway Overview

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxybenzonitrile from 2,3-Dimethoxybenzoic Acid

This procedure involves the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to the nitrile.

Part A: Formation of 2,3-Dimethoxybenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-dimethoxybenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane.[5] Add a catalytic amount of N,N-dimethylformamide (DMF).[5]

-

Acid Chloride Formation: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 equivalents).[7] Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases.

-

Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia. Slowly add the freshly prepared 2,3-dimethoxybenzoyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature below 10°C with an ice bath.

-

Isolation: A precipitate of 2,3-dimethoxybenzamide will form. Continue stirring for an additional 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Part B: Dehydration to 2,3-Dimethoxybenzonitrile

-

Reaction Setup: In a flask equipped with a reflux condenser, combine the dried 2,3-dimethoxybenzamide (1 equivalent) with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

-

Reaction: Gently heat the mixture to reflux for 2-4 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice. The product, 2,3-dimethoxybenzonitrile, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for further purification.

Step 2: Conversion of 2,3-Dimethoxybenzonitrile to this compound (Pinner Reaction)

This classic reaction converts a nitrile into an imidic ester hydrochloride (a Pinner salt), which is then converted to the amidine.[8]

-

Formation of the Imidic Ester Hydrochloride: Dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in a cold (0°C) solution of anhydrous ethanol. Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C.[8] Continue the addition of HCl until the solution is saturated. Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which time the imidic ester hydrochloride may precipitate.

-

Ammonolysis: To the reaction mixture containing the imidic ester hydrochloride, add a solution of ammonia in ethanol at low temperature. Stir the mixture for several hours at room temperature.

-

Isolation and Purification: The ammonium chloride byproduct will precipitate. Remove the solid by filtration. The filtrate contains the 2,3-Dimethoxy-benzamidine. To obtain the hydrochloride salt, carefully add a solution of HCl in ethanol or ether to the filtrate until precipitation is complete. Collect the solid this compound by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the amidinium protons. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The two methoxy groups should give rise to two singlets around δ 3.8-4.0 ppm. The protons of the amidinium group are expected to be broad singlets, potentially in the range of δ 8.5-9.5 ppm, due to quadrupole broadening and exchange with residual water.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbons, and the amidinium carbon. The aromatic carbons will resonate in the region of δ 110-160 ppm. The two methoxy carbons should appear around δ 55-60 ppm. The amidinium carbon (C=N) is expected to have a characteristic chemical shift in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad N-H stretching band for the amidinium group around 3100-3300 cm⁻¹, C-H stretching of the aromatic ring and methoxy groups just above and below 3000 cm⁻¹, a C=N stretching vibration for the amidinium group around 1650-1680 cm⁻¹, and C-O stretching for the methoxy groups in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion peak would correspond to the free base [C₉H₁₂N₂O₂ + H]⁺ at m/z 181.09.

Mechanism of Action and Applications

Serine Protease Inhibition

Benzamidine derivatives are known to be competitive inhibitors of serine proteases.[9][10] The positively charged amidinium group mimics the protonated side chain of arginine or lysine, which are the natural substrates for many serine proteases like trypsin. This allows the benzamidine moiety to bind to the S1 specificity pocket of the enzyme's active site, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Caption: Competitive inhibition of a serine protease by 2,3-Dimethoxy-benzamidine.

The dimethoxy substituents on the benzene ring of this compound can influence its binding affinity and selectivity for different serine proteases through steric and electronic effects within the active site.[9]

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of more complex molecules for various research and development purposes:

-

Drug Discovery: It serves as a key intermediate for the development of novel therapeutic agents, particularly those targeting specific enzymes.[4]

-

Biochemical Research: As a potential enzyme inhibitor, it can be used in studies related to enzyme kinetics, inhibition mechanisms, and for preventing proteolysis in protein purification.

-

Agrochemicals: There is also interest in its use for the formulation of pesticides and herbicides.[4]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the parent compound, benzamidine hydrochloride, should be followed.

Hazard Identification

Based on the data for benzamidine hydrochloride, the compound is likely to be classified as:

-

Harmful if swallowed.[11]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Storage

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and other areas of chemical research. Its structural features, particularly the presence of the benzamidine core, make it a promising candidate for the development of serine protease inhibitors. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis pathway, predicted analytical characteristics, and its potential mechanism of action. By following the outlined protocols and safety precautions, researchers can effectively utilize this compound in their scientific endeavors.

References

-

Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.

Sources

- 1. carlroth.com [carlroth.com]

- 2. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 3. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Defining Quality in Small Molecule Intermediates: The 2,3-Dimethoxy-benzamidine HCl Case

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, 2,3-Dimethoxy-benzamidine hydrochloride represents more than a simple intermediate; it is a "privileged scaffold" often utilized in the design of peptidomimetics and serine protease inhibitors (e.g., targeting trypsin-like enzymes or Factor Xa). Its structural integrity—specifically the orthogonality of the methoxy substitutions and the basicity of the amidine tail—is critical for binding affinity.

However, the synthesis of benzamidines via the Pinner reaction is fraught with specific failure modes that introduce non-obvious impurities. This guide moves beyond standard Certificates of Analysis (CoA) to define the Critical Quality Attributes (CQAs) required for high-stakes drug development.

Synthetic Origins of Impurity: The Pinner Reaction Dynamics

To understand the impurity profile, one must understand the genesis of the molecule. The industrial standard for synthesizing 2,3-dimethoxy-benzamidine is the Pinner Reaction , a two-step sequence converting a nitrile to an amidine.

The Mechanism & Failure Modes

-

Activation: The 2,3-dimethoxybenzonitrile is treated with anhydrous HCl in an alcohol (typically methanol or ethanol) to form the Imidate Intermediate (Pinner Salt).

-

Amination: The imidate is reacted with ammonia (or an amine) to generate the Amidine .[1][2]

The Critical Control Point: Moisture. The imidate intermediate is highly electrophilic. In the presence of even trace water, it diverges from the desired pathway to form an Ester (via alcoholysis) or, more commonly, the Amide (2,3-dimethoxybenzamide) via hydrolysis. Once formed, the amide is chemically inert under these conditions and becomes a persistent impurity that is difficult to separate due to similar solubility profiles.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired amidine formation and the hydrolytic degradation pathways.

Figure 1: The Pinner Reaction Landscape. Note the "Hydrolysis" pathway (red), which competes with the desired product formation if moisture control fails.

Analytical Protocol: Orthogonal Validation

A single HPLC trace is insufficient for validating benzamidine salts due to the potential for salt disproportionation and the co-elution of neutral impurities.

High-Performance Liquid Chromatography (HPLC)

Challenge: Benzamidines are highly basic (

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV @ 230 nm (optimized for the benzamidine chromophore).

-

Flow Rate: 1.0 mL/min.

Data Interpretation:

| Retention Time (Rel) | Compound Identity | Origin | Acceptance Criteria |

|---|---|---|---|

| 0.85 | 2,3-Dimethoxybenzamide | Hydrolysis Impurity | < 1.0% |

| 1.00 | 2,3-Dimethoxy-benzamidine | Target | > 98.0% |

| 1.20 | 2,3-Dimethoxybenzonitrile | Unreacted Starting Material | < 0.5% |

Chloride Content via Potentiometric Titration

Because the molecule is a hydrochloride salt, measuring the counter-ion is a critical self-validating step. If the material is wet or contains inorganic salts (like

-

Protocol: Dissolve 50 mg of sample in 50 mL deionized water. Titrate with 0.1 N Silver Nitrate (

) using a silver electrode. -

Target: Theoretical Chloride content is ~16.3% (based on MW ~216.66 for the HCl salt).

-

Deviation: A result >17% suggests contamination with

(a byproduct of the Pinner reaction).

Purification & Remediation Strategy

If the analytical protocol identifies impurities above the threshold, the following remediation workflow is recommended. This protocol exploits the solubility differential between the ionic amidine salt and the neutral amide impurity.

Step-by-Step Recrystallization Protocol

-

Dissolution: Dissolve the crude solid in a minimum volume of hot Ethanol (

). -

Filtration: Filter while hot to remove inorganic salts (like

) which are less soluble in hot ethanol than the organic amidine. -

Precipitation: Slowly add Diethyl Ether or Acetone (anti-solvent) to the filtrate until turbidity is observed.

-

Crystallization: Cool the mixture to

overnight. The benzamidine HCl will crystallize out, while the neutral amide impurity remains largely in the mother liquor. -

Isolation: Filter the white crystals and wash with cold ether.

-

Drying: Dry under high vacuum over

. Crucial: Benzamidine salts are hygroscopic; moisture uptake will skew assay results.

Storage and Stability

The hydrochloride salt of 2,3-dimethoxy-benzamidine is hygroscopic .

-

Storage: Store at

or -

Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Shelf Life: Re-test purity (HPLC) and water content (Karl Fischer) every 12 months.

References

-

Pinner Reaction Mechanism: "The Pinner Reaction: A Versatile Method for Amidine Synthesis." Organic Chemistry Portal. [Link][2]

-

HPLC Method Development: "Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC." Agilent Technologies Technical Note. [Link] (General Reference for acidic mobile phase strategy).

- Salt Characterization: "Pharmaceutical Salts: Properties, Selection, and Use." Handbook of Pharmaceutical Salts. (Standard text for salt selection logic).

- Synthesis Context: "Process for the manufacture of 4-aminobenzoamidine dihydrochloride." Google Patents (WO2014064016A1). (Demonstrates industrial Pinner reaction conditions).

Sources

2,3-Dimethoxy-benzamidine Hydrochloride: Synthetic Evolution and Pharmacological Utility

[1]

Executive Summary

This compound (CAS: 1170449-53-2) is a specialized amidine intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, most notably 2-substituted imidazoles and quinazolines .[1][2] Historically, it emerged as a critical scaffold during the late 1990s and early 2000s in the search for selective Dopamine D4 receptor antagonists .[1] Unlike simple benzamidine (a broad-spectrum serine protease inhibitor), the 2,3-dimethoxy substitution pattern provides unique steric and electronic properties that enhance selectivity in G-protein coupled receptor (GPCR) ligands.[1]

| Chemical Identity | Details |

| IUPAC Name | 2,3-dimethoxybenzenecarboximidamide hydrochloride |

| CAS Number | 1170449-53-2 (HCl salt); 144650-01-1 (Free base) |

| Molecular Formula | C₉H₁₂N₂O₂[1][3][4][5][6][7] · HCl |

| Molecular Weight | 216.66 g/mol |

| Key Application | Precursor for D4 dopamine antagonists, protease inhibitors |

History and Discovery: The Dopamine D4 Connection

While benzamidine itself was discovered in the 19th century via the Pinner reaction, the specific utility of the 2,3-dimethoxy derivative is a modern medicinal chemistry development.[1]

The Selectivity Challenge (1990s)

In the 1990s, pharmaceutical research focused heavily on the Dopamine D4 receptor due to its implication in schizophrenia and cognition.[1] Early non-selective antagonists (like clozapine) had severe side effects.[1] Researchers at companies like Neurogen Corporation and Merck began exploring "privileged structures"—scaffolds capable of binding to multiple GPCRs but tunable for selectivity.[1]

The "Ortho-Effect" Breakthrough

The discovery of 2,3-dimethoxy-benzamidine's value lies in its Structure-Activity Relationship (SAR) profile:

-

Steric Bulk: The 2-methoxy group (ortho) forces the amidine (and subsequent heterocyclic rings) out of planarity with the benzene ring.[1] This "twisted" conformation often matches the binding pocket of the D4 receptor better than flat analogs.[1]

-

Electronic Donation: The electron-donating methoxy groups increase the basicity of the amidine nitrogen, enhancing hydrogen bond interactions with receptor residues (e.g., Aspartate).[1]

Key Milestone:

Synthetic Pathways and Protocols

The synthesis of this compound presents specific challenges due to the steric hindrance of the ortho-methoxy group.[1] Two primary routes are established: the Classic Pinner Synthesis (Method A) and the Oxime Reduction (Method B).[1]

Method A: The Pinner Synthesis (Laboratory Scale)

Best for: Small-scale synthesis (<50g) where high purity is required.[1]

Mechanism: Acid-catalyzed addition of alcohol to the nitrile to form an imidate ester, followed by ammonolysis.[1]

Protocol:

-

Imidate Formation:

-

Dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous methanol (10 volumes).

-

Cool to 0°C under N₂ atmosphere.[1]

-

Bubble anhydrous HCl gas through the solution until saturation (approx. 3-4 hours). Critical: Moisture must be excluded to prevent hydrolysis back to the amide.

-

Store at 4°C for 24–48 hours. The imidate ester hydrochloride often precipitates.[1]

-

-

Ammonolysis:

-

Purification:

-

Recrystallize the crude residue from Isopropanol/Ether to yield this compound as a white crystalline solid.[1]

-

Method B: Hydroxylamine/Hydrogenation (Industrial Scale)

Best for: Large-scale synthesis (>100g) to avoid handling gaseous HCl.[1]

Protocol:

-

Amidoxime Synthesis:

-

Reflux 2,3-dimethoxybenzonitrile with Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (1.5 eq) in aqueous ethanol for 12 hours.

-

Cool, filter the precipitated 2,3-dimethoxybenzamidoxime .[1]

-

-

Catalytic Hydrogenation:

Visualization: Synthesis Logic Flow

Figure 1: Comparison of Pinner (Blue) and Amidoxime (Red) synthetic routes.[1]

Applications in Drug Development

The core utility of this compound is its reactivity with 1,3-electrophiles to form heterocycles.[1]

Synthesis of D4-Selective Imidazoles

Reaction with α-haloketones or α-amino ketones yields 2-substituted imidazoles.[1]

-

Reaction: 2,3-Dimethoxy-benzamidine + 1,3-dihydroxyacetone dimer + NH₄Cl → 4-(hydroxymethyl)-2-(2,3-dimethoxyphenyl)imidazole .[1]

-

Significance: The 2,3-dimethoxy phenyl ring serves as the "anchor" in the receptor pocket, while the imidazole nitrogen interacts with the receptor's serine/threonine residues.[1]

Synthesis of Quinazolines

Reaction with 2-aminobenzaldehydes or 2-aminobenzoic acid derivatives.[1]

-

Utility: Quinazoline derivatives are potent kinase inhibitors.[1] While 6,7-dimethoxy is more common (e.g., Gefitinib), the 2,3-dimethoxy variants are explored for overcoming resistance mutations by altering the binding angle in the ATP pocket.[1]

Visualization: Pharmacological Scaffold Logic

Figure 2: Structure-Activity Relationship (SAR) rationale for using the 2,3-dimethoxy scaffold.[1]

Technical Specifications & Safety

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 161–163 °C (HCl salt) |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in ether |

| Hygroscopicity | Moderate (Store under desiccant) |

Safety & Handling

References

-

Neurogen Corporation . (2003).[1] Certain 4-aminomethyl-2-substituted imidazole derivatives... new classes of dopamine receptor subtype specific ligands. US Patent Application 2003/0018025 A1.

-

CymitQuimica . (n.d.).[1] Benzamidine hydrochloride: Properties and Applications. Retrieved from CymitQuimica.[1]

-

ChemicalBook . (n.d.).[1] Synthesis of Benzamidine Hydrochloride via Pinner Reaction. Retrieved from ChemicalBook.[1]

-

Royal Society of Chemistry . (2013).[1] A flexible Pinner preparation of orthoesters. Green Chemistry.

Sources

- 1. 2,3-Dimethoxybenzonitrile | C9H9NO2 | CID 21862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-二甲氧基苯甲酰胺 | 2,3-Dimethoxybenzimidamide | 144650-01-1 - 乐研试剂 [leyan.com]

- 3. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dimethoxy-benzamidine | C9H12N2O2 | CID 4138242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride - Google Patents [patents.google.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. US20030018025A1 - Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands - Google Patents [patents.google.com]

- 9. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,3-Dimethoxybenzamidine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzamidine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its structure, featuring a benzamidine core with two methoxy groups at the 2 and 3 positions of the benzene ring, imparts unique chemical properties that make it a valuable building block in the synthesis of a wide range of bioactive molecules. This guide provides a comprehensive technical overview of 2,3-Dimethoxybenzamidine hydrochloride, covering its synthesis, physicochemical properties, mechanism of action, and key applications in drug discovery and development.

Chemical and Physical Properties

The hydrochloride salt of 2,3-Dimethoxybenzamidine enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications. While specific experimental data for this particular salt is not extensively published, its properties can be reliably predicted based on closely related compounds and general chemical principles.

Table 1: Physicochemical Properties of 2,3-Dimethoxybenzamidine Hydrochloride

| Property | Value | Source/Reference |

| CAS Number | 144650-01-1 (for the free base) | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | N/A |

| Molecular Weight | 216.67 g/mol | N/A |

| Appearance | Expected to be a white to off-white or grey solid | [1] |

| Solubility | Expected to be soluble in water and lower alcohols | |

| Storage | Store at 0-8°C in a dry, well-ventilated place | [1] |

Synthesis and Purification

The synthesis of 2,3-Dimethoxybenzamidine hydrochloride is typically achieved through a two-step process starting from 2,3-dimethoxybenzoic acid. The key transformation involves the conversion of a nitrile intermediate to the corresponding benzamidine hydrochloride via the Pinner reaction.

Part 1: Synthesis of 2,3-Dimethoxybenzonitrile

The initial step is the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzonitrile. This can be accomplished through the formation of an amide followed by dehydration.

Caption: Synthesis of 2,3-Dimethoxybenzonitrile from 2,3-Dimethoxybenzoic Acid.

Experimental Protocol: Synthesis of 2,3-Dimethoxybenzonitrile [2]

-

Acid Chloride Formation: To a solution of 2,3-dimethoxybenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) and stir the mixture at room temperature.

-

Amidation: Quench the reaction mixture by adding it to a cooled aqueous ammonia solution. Separate the organic layer.

-

Dehydration: To the resulting 2,3-dimethoxybenzamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride and heat the mixture to afford 2,3-dimethoxybenzonitrile.

-

Purification: The crude product can be purified by crystallization.

Part 2: Pinner Reaction for the Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to the corresponding amidine hydrochlorides upon treatment with ammonia.

Caption: Pinner reaction for the synthesis of 2,3-Dimethoxybenzamidine hydrochloride.

Experimental Protocol: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride [3][4]

-

Pinner Salt Formation: Dissolve 2,3-dimethoxybenzonitrile in anhydrous ethanol. Bubble anhydrous hydrogen chloride gas through the solution at a low temperature (e.g., 0-5°C). The corresponding imidate hydrochloride (Pinner salt) will precipitate.

-

Ammonolysis: Isolate the Pinner salt and dissolve it in anhydrous ethanol. Add a solution of ammonia in ethanol to the mixture.

-

Isolation and Purification: The 2,3-Dimethoxybenzamidine hydrochloride will precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect aromatic protons in the range of 7-8 ppm. The methoxy groups will likely appear as singlets around 3.8-4.0 ppm. The protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad singlets at a downfield chemical shift.

-

¹³C NMR: Aromatic carbons will appear in the region of 110-160 ppm. The carbon of the amidinium group is expected around 165 ppm. The methoxy carbons will be in the range of 55-60 ppm.

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:

-

N-H stretching vibrations from the amidinium group (around 3100-3400 cm⁻¹).

-

C=N stretching vibration (around 1650-1680 cm⁻¹).

-

C-O stretching from the methoxy groups (around 1250 cm⁻¹ and 1020 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 181.10.

Mechanism of Action and Biological Activity

Benzamidine-containing compounds are well-established as competitive inhibitors of serine proteases. The positively charged amidinium group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes, which typically have an aspartate residue at the bottom.

Caption: Proposed binding mode of 2,3-Dimethoxybenzamidine in the active site of a serine protease.

The 2,3-dimethoxy substituents on the phenyl ring can influence the binding affinity and selectivity of the molecule. These groups can engage in additional hydrophobic or hydrogen bonding interactions within the active site of the target enzyme, potentially enhancing potency and modulating the specificity profile.

Applications in Drug Discovery

-

Serine Protease Inhibition: As a benzamidine derivative, this compound is a prime candidate for the development of inhibitors for various serine proteases involved in diseases such as thrombosis, inflammation, and cancer.[5][6]

-

Kinase Inhibition: The benzamidine scaffold has also been explored for the development of kinase inhibitors. The ability to serve as a versatile building block allows for its incorporation into larger molecules designed to target the ATP-binding site of kinases.[2]

-

Antimicrobial Agents: Benzamidine derivatives have shown promise as antimicrobial agents.[7] 2,3-Dimethoxybenzamidine hydrochloride can serve as a starting point for the synthesis of novel antibiotics.

Experimental Protocols for Biological Evaluation

Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2,3-Dimethoxybenzamidine hydrochloride against a target serine protease using a chromogenic substrate.

Materials:

-

Target serine protease (e.g., trypsin, thrombin)

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

2,3-Dimethoxybenzamidine hydrochloride stock solution (in assay buffer or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of 2,3-Dimethoxybenzamidine hydrochloride in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add the serine protease solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the absorbance at the appropriate wavelength over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Kinase Inhibition Assay

A common method to screen for kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Target kinase

-

Kinase substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

2,3-Dimethoxybenzamidine hydrochloride stock solution

-

96-well plate

-

Luminometer

Procedure: [2]

-

Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and various concentrations of 2,3-Dimethoxybenzamidine hydrochloride.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a luminometer.

-

The light signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against a specific bacterial strain.[7]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

2,3-Dimethoxybenzamidine hydrochloride stock solution

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of 2,3-Dimethoxybenzamidine hydrochloride in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria without inhibitor) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

2,3-Dimethoxybenzamidine hydrochloride should be handled with care in a laboratory setting. It is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

2,3-Dimethoxybenzamidine hydrochloride is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility as a precursor for serine protease inhibitors, kinase inhibitors, and antimicrobial agents makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with practical experimental protocols for its evaluation. Further research into the specific biological activities and structure-activity relationships of derivatives of 2,3-Dimethoxybenzamidine hydrochloride is warranted to fully exploit its therapeutic potential.

References

-

Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH National Library of Medicine. 2022-02-07. [Online]. Available: [Link]

-

Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Online]. Available: [Link]

-

Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. ResearchGate. 2025-08-08. [Online]. Available: [Link]

-

Benzamidine, hydrochloride. PubChem. [Online]. Available: [Link]

-

Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. 2025-04-07. [Online]. Available: [Link]

-

Antimicrobial susceptibility testing - methods. Univerzita Komenského. [Online]. Available: [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Online]. Available: [Link]

-

Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Online]. Available: [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Online]. Available: [Link]

-

NMR Spectroscopy in Drug and Natural Product Analysis. ResearchGate. [Online]. Available: [Link]

-

Benzonitrile, 2,6-dimethoxy-. Organic Syntheses Procedure. [Online]. Available: [Link]

- Meta-benzamidine derivatives as serine protease inhibitors. Google Patents. [Online].

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Online]. Available: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. 2016-11-28. [Online]. Available: [Link]

-

Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. 2025-05-14. [Online]. Available: [Link]

-

A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry (RSC Publishing). [Online]. Available: [Link]

-

Benzamidine HCl hydrate. PubChem. [Online]. Available: [Link]

-

BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva. [Online]. Available: [Link]

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. [Online]. Available: [Link]

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. 2019-11-18. [Online]. Available: [Link]

-

Green Chemistry. IRIS. 2013-07-04. [Online]. Available: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Online]. Available: [Link]

-

Safety Data Sheet 2,3-Dimethoxybenzaldehyde 1. Identification Product name. metasci. [Online]. Available: [Link]

-

Schematic representation of kinase assay methodology in L. donovani.... ResearchGate. [Online]. Available: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2025-08-14. [Online]. Available: [Link]

- Process for preparation of 2,3-dihydroxy benzonitrile. Google Patents. [Online].

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Online]. Available: [Link]

-

50 DISKS CARTRIDGE Study of susceptibility to antimicrobial agents.. Bio-Rad. [Online]. Available: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride and its Role in Modern Research

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile research chemical. Given the limited specific data on this particular derivative, this document establishes a foundational understanding by contextualizing its properties and potential applications within the well-documented class of substituted benzamidines. This approach offers researchers and drug development professionals the necessary framework to effectively utilize this compound in their investigations.

Introduction: The Significance of the Benzamidine Scaffold

Benzamidine and its derivatives are a cornerstone in medicinal chemistry and biochemical research, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1] These enzymes play critical roles in a multitude of physiological and pathological processes, making them prime targets for therapeutic intervention. The benzamidine moiety serves as a bioisostere for the guanidinium group of arginine, allowing it to bind with high affinity to the S1 pocket of trypsin-like serine proteases.

This compound introduces two methoxy groups onto the benzene ring, a structural modification that is expected to alter its solubility, reactivity, and target-binding profile compared to the parent benzamidine molecule.[2] Such substitutions are a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. While detailed research on the 2,3-dimethoxy derivative is still emerging, it is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, including enzyme inhibitors and agrochemicals.[2][3]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research. Below is a summary of the known properties of 2,3-Dimethoxy-benzamidine and its hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | 2,3-dimethoxybenzenecarboximidamide hydrochloride | |

| CAS Number | 1170449-53-2 | |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.67 g/mol | |

| Appearance | Brown Solid | |

| Purity | ≥96% | |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment. | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

-

Formation of the Imidate Ester Hydrochloride (Pinner Salt): 2,3-dimethoxybenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas. This forms the corresponding ethyl imidate hydrochloride, often referred to as a Pinner salt.

-

Ammonolysis of the Pinner Salt: The isolated Pinner salt is then treated with ammonia in an alcoholic solvent. This displaces the ethoxy group to form the final this compound.

Generic Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the Pinner synthesis and should be adapted and optimized for the specific substrate.

Step 1: Formation of Ethyl 2,3-dimethoxybenzenecarboximidate Hydrochloride

-

Dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored.

-

Continue the HCl addition until the solution is saturated.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The Pinner salt will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the imidate ester hydrochloride.

Step 2: Ammonolysis to this compound

-

Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

-

Add the Pinner salt (1 equivalent) to the ethanolic ammonia solution.

-

Stir the suspension at room temperature for 4-6 hours in a sealed vessel.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Mechanism of Action: Insights from Substituted Benzamidines

While direct enzymatic inhibition data for 2,3-Dimethoxy-benzamidine is not yet published, the vast body of literature on substituted benzamidines provides a strong predictive framework for its mechanism of action.

Inhibition of Serine Proteases

Benzamidine derivatives are classic competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind reversibly to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.

The 2,3-dimethoxy substituents on the phenyl ring are expected to influence the binding affinity and selectivity. These groups can:

-

Alter Hydrophobicity: The methoxy groups increase the lipophilicity of the molecule, which can affect its interaction with hydrophobic residues within or near the active site.[1]

-

Introduce Steric Effects: The position of the methoxy groups will dictate how the inhibitor orients itself in the binding pocket, potentially favoring or clashing with certain enzyme conformations.

-

Modify Electronic Properties: The electron-donating nature of the methoxy groups can influence the pKa of the amidinium group and its interaction with the enzyme.[1]

Potential Research Applications and Experimental Workflows

Based on its chemical structure and the known activities of related compounds, this compound can be explored in several research areas.

Serine Protease Inhibition Assays

The primary application would be to screen this compound for inhibitory activity against a panel of serine proteases.

Workflow: In Vitro Serine Protease Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl or PBS).

-

Prepare a stock solution of the target serine protease (e.g., trypsin, thrombin) of known concentration.

-

Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

-

-

Assay Procedure:

-

In a 96-well plate, add increasing concentrations of the inhibitor.

-

Add a fixed concentration of the enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percent inhibition versus the inhibitor concentration.

-

Fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

-

Antimicrobial Activity Screening

Substituted benzamidines have also been investigated for their antimicrobial properties.[5] this compound could be screened against a panel of pathogenic bacteria and fungi.

Workflow: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare Inoculum: Grow the microbial strain to be tested in a suitable broth to a standardized cell density (e.g., 0.5 McFarland standard).

-

Prepare Inhibitor Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (no inhibitor) and negative (no microbes) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This compound is a promising, yet underexplored, research tool. Its structural similarity to a well-established class of serine protease inhibitors provides a strong rationale for its investigation in this area. As a commercially available synthetic intermediate, it also offers a platform for the development of novel, more complex molecules with tailored biological activities.

Future basic research should focus on systematically characterizing this compound. This includes:

-

Definitive Synthesis and Characterization: Publishing a detailed and validated synthesis protocol.

-

Broad-Spectrum Enzymatic Screening: Testing its inhibitory activity against a wide range of proteases to determine its potency and selectivity profile.

-

Structural Biology: Co-crystallizing the compound with target enzymes to elucidate the molecular basis of its binding.

-

Cell-Based and In Vivo Studies: Evaluating its efficacy and safety in relevant disease models.

This foundational work will be crucial for unlocking the full potential of this compound and its derivatives in drug discovery and chemical biology.

References

-

Chem-Impex. 2,3-Dimethoxy-benzamidine. [Link]

- Google Patents.

-

PubMed. Studies on the mechanism of action of substituted benzamide drugs. [Link]

-